2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
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Description
The compound appears to be a derivative of triazolopyrimidine, which is a heterocyclic compound that has been studied for various biological activities. The structure suggests that it could interact with biological targets such as receptors or enzymes due to the presence of multiple functional groups that are known to be involved in binding interactions.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives has been reported in the literature. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the introduction of various substituents at the 3-position of the core structure, which could be analogous to the synthesis of the compound . Another related synthesis pathway involves the preparation of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which includes steps such as reacting arylamidines with sodium ethyl formylacetate or ethyl propiolate, followed by treatment with phosphorus oxychloride and cyclization using cyanogen bromide . These methods could potentially be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. This fusion creates a rigid structure that can be important for the interaction with biological targets. The specific substituents attached to this core structure, such as the methoxyphenyl and trifluoromethylphenyl groups in the compound of interest, are likely to influence its binding properties and overall biological activity.
Chemical Reactions Analysis
The chemical reactivity of triazolopyrimidine derivatives can be influenced by the functional groups present in the molecule. For example, the acetamide moiety could be involved in hydrogen bonding, while the methoxy and trifluoromethyl groups could affect the electron distribution and thus the reactivity of the compound. The synthesis pathways mentioned earlier also involve various chemical reactions, including cyclization and acylation, which are crucial for constructing the triazolopyrimidine core .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide are not provided, related compounds typically exhibit properties that are influenced by their molecular structure. The presence of heteroatoms and functional groups can affect properties such as solubility, melting point, and stability. The lipophilicity of the compound, which is important for its potential as a drug, could be increased by the trifluoromethyl group, while the methoxy group could influence its solubility in organic solvents .
Scientific Research Applications
Antiasthma Agents
Research has led to the development of triazolopyrimidines as potential antiasthma agents. The human basophil histamine release assay identified certain triazolopyrimidines as active mediator release inhibitors. Following structure-activity evaluations, compounds with specific substitutions were found to have promising activity and were selected for further pharmacological study (Medwid et al., 1990).
Radioligand Imaging
A novel series of phenylpyrazolopyrimidineacetamides, including DPA-714, were identified as selective ligands for the translocator protein (18 kDa) and labeled with fluorine-18 for in vivo imaging using PET. This research highlights the potential of triazolopyrimidines in the development of diagnostic tools for neurological diseases (Dollé et al., 2008).
Anticancer and Antimicrobial Activity
Compounds synthesized from triazolopyrimidines were tested for their anticancer and antimicrobial activity. Notably, certain analogs showed inhibition activity against specific cancer cell lines and displayed antimicrobial properties, suggesting their potential as therapeutic agents (Kumar et al., 2019).
PI3K Inhibitors
Modifications to the triazolopyrimidine structure, such as replacing the acetamide group with alkylurea, resulted in compounds with significant anticancer effects. These compounds exhibited potent antiproliferative activities, inhibited PI3Ks and mTOR, and showed reduced toxicity, making them promising candidates for cancer therapy (Wang et al., 2015).
properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O3/c1-32-15-4-2-3-14(9-15)29-18-17(26-27-29)19(31)28(11-24-18)10-16(30)25-13-7-5-12(6-8-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVBUJFIDGODLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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